molecular formula C23H22N2 B5151068 (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine CAS No. 331970-59-3

(1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine

Cat. No. B5151068
CAS RN: 331970-59-3
M. Wt: 326.4 g/mol
InChI Key: HUUNUNYGLNQOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine, also known as DPIA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. DPIA belongs to the class of compounds known as phenethylamines and has been shown to have unique biochemical and physiological effects that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in mood regulation.
Biochemical and Physiological Effects
(1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. Additionally, (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine has been shown to alter the activity of certain brain regions, leading to changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine in scientific research is its ability to selectively modulate the activity of certain receptors in the brain. Additionally, (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine has been shown to have a relatively low toxicity profile, making it a safer alternative to other research compounds. However, one limitation of using (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine. One area of interest is the use of (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine as a tool for investigating the role of the 5-HT2A receptor in various physiological processes. Additionally, (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine may have potential therapeutic applications in the treatment of certain psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential applications of (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine in scientific research and medicine.

Synthesis Methods

The synthesis of (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine involves the reaction of 1H-indole-3-carboxaldehyde with 1,2-diphenylethylamine in the presence of a reducing agent such as sodium borohydride. This reaction produces (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine in high yield and purity, making it a feasible method for large-scale production.

Scientific Research Applications

(1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine has been shown to have potential applications in scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, (1,2-diphenylethyl)(1H-indol-3-ylmethyl)amine has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1,2-diphenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2/c1-3-9-18(10-4-1)15-23(19-11-5-2-6-12-19)25-17-20-16-24-22-14-8-7-13-21(20)22/h1-14,16,23-25H,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUNUNYGLNQOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253306
Record name N-(1,2-Diphenylethyl)-1H-indole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331970-59-3
Record name N-(1,2-Diphenylethyl)-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331970-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,2-Diphenylethyl)-1H-indole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.